4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Description
4-(Benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a synthetic compound featuring a benzenesulfonyl group attached to a butanamide backbone, which is further linked to a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl moiety. The benzenesulfonyl substituent may enhance metabolic stability or modulate receptor binding compared to simpler acyl groups.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-9-10-15-16(12-13)24-18(19-15)20-17(21)8-5-11-25(22,23)14-6-3-2-4-7-14/h2-4,6-7,13H,5,8-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHLSYMJOMOEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl group: Methylation of the benzo[d]thiazole ring can be carried out using methylating agents such as methyl iodide.
Attachment of the butanamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with a butanoyl chloride or similar reagent under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzo[d]thiazole derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural and functional attributes are compared below with four analogs sharing the benzothiazolyl core or analogous sulfonamide/amide linkages.
Structural and Physicochemical Comparisons
*Estimated based on benzothiazolyl (C8H10NS), benzenesulfonyl (C6H5SO2), and butanamide (C4H7NO). †Calculated using atomic masses. ‡Formula inferred from tricyclic structure. §Molecular weight derived from synonym-associated data in .
Key Observations
Substituent Impact on Molecular Weight :
- The target compound’s benzenesulfonyl group contributes to its higher molecular weight (~423.5) compared to BG15234 (290.35), which has a smaller 4-fluorobenzamide group. Y020-0558 (388.51) and ZINC1805437 (413.54) demonstrate intermediate weights, influenced by piperazine and methylphenylsulfonyl groups, respectively .
Conversely, CM962627’s tricyclic system introduces steric complexity, which may hinder membrane permeability compared to the target compound’s planar benzothiazole .
Functional Group Diversity :
- The benzenesulfonyl moiety in the target compound and ZINC1805437 may enhance electrostatic interactions with target proteins compared to the acetyl or benzamide groups in Y020-0558 and BG15234 .
Biological Activity
4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiazole moiety and a butanamide group. The molecular formula is with a molecular weight of 320.41 g/mol. The presence of the benzenesulfonyl group enhances its solubility and reactivity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These activities were assessed using broth microdilution methods according to CLSI guidelines .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | E. coli | 8 µg/mL |
| Benzothiazole Derivative B | S. aureus | 16 µg/mL |
| This compound | TBD (To Be Determined) | TBD |
Antitumor Activity
In addition to its antimicrobial properties, this compound has been evaluated for antitumor activity. Studies have demonstrated that compounds containing the benzothiazole ring can inhibit the proliferation of cancer cells. For example, in vitro assays on human lung cancer cell lines (A549, HCC827) showed promising results with IC50 values indicating effective cytotoxicity at low concentrations .
Table 2: Antitumor Activity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Benzothiazole Derivative C | HCC827 | 6.26 ± 0.33 |
| Benzothiazole Derivative D | NCI-H358 | 6.48 ± 0.11 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or DNA. Similar compounds have been shown to intercalate into DNA or bind within the minor groove of AT-rich sequences . This binding can disrupt cellular processes leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzothiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial activity.
- Antitumor Screening : In another investigation involving a series of benzothiazole derivatives, it was found that those with higher lipophilicity exhibited better permeability across cellular membranes and thus improved cytotoxicity against tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
